N-Methyl-L-proline

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido higríco se puede sintetizar mediante la metilación de la L-prolina. Un método común implica la reacción de L-prolina con yoduro de metilo en presencia de una base como el hidróxido de sodio . La reacción generalmente se lleva a cabo en un disolvente orgánico como el dimetilsulfóxido (DMSO) a temperaturas elevadas para facilitar el proceso de metilación.

Métodos de Producción Industrial: La producción industrial de ácido higríco a menudo implica la extracción de fuentes naturales como los cítricos y el zumo de bergamota. El proceso de extracción incluye pasos como el prensado, la filtración y la purificación mediante técnicas como la cromatografía . Este método asegura que el compuesto se obtenga en alta pureza para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido higríco experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El ácido higríco se puede oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: Se puede reducir para formar aminas secundarias.

Sustitución: El grupo metilo en el ácido higríco se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se pueden emplear reactivos como los halógenos o los agentes alquilantes para reacciones de sustitución.

Productos Principales:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de aminas secundarias.

Sustitución: Formación de varios derivados de prolina sustituidos.

Aplicaciones Científicas De Investigación

El ácido higríco tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: Estudiado por su papel en las vías metabólicas y las interacciones enzimáticas.

Medicina: Investigado por sus posibles efectos terapéuticos y como precursor en la síntesis de fármacos.

Industria: Utilizado en la producción de agentes aromatizantes y como intermedio en la fabricación química

Mecanismo De Acción

El ácido higríco ejerce sus efectos interactuando con objetivos y vías moleculares específicas. Se sabe que actúa como un análogo estructural de la prolina, influyendo en la actividad de las enzimas que utilizan la prolina como sustrato . Esta interacción puede afectar varias vías bioquímicas, incluida la síntesis de proteínas y los procesos metabólicos.

Compuestos Similares:

Prolina: Un aminoácido natural con características estructurales similares.

N-Metil-D-prolina: Un isómero del ácido higríco con diferente estereoquímica.

L-Prolina: El compuesto madre del que se deriva el ácido higríco.

Singularidad: El ácido higríco es único debido a su estructura de prolina metilada, que le confiere propiedades químicas y biológicas distintas. Esta metilación mejora su estabilidad y altera su reactividad en comparación con otros derivados de la prolina .

Comparación Con Compuestos Similares

Proline: A naturally occurring amino acid with similar structural features.

N-Methyl-D-proline: An isomer of hygric acid with different stereochemistry.

L-Proline: The parent compound from which hygric acid is derived.

Uniqueness: Hygric acid is unique due to its methylated proline structure, which imparts distinct chemical and biological properties. This methylation enhances its stability and alters its reactivity compared to other proline derivatives .

Actividad Biológica

N-Methyl-L-proline (NMP), a derivative of the amino acid proline, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties of NMP, particularly its neuroprotective, anticonvulsant, and antioxidant effects, supported by relevant research findings and case studies.

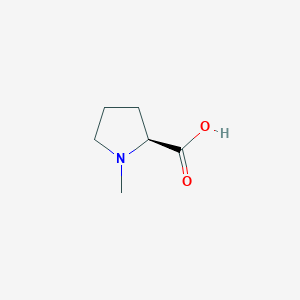

Chemical Structure and Properties

This compound is characterized by a methyl group attached to the nitrogen atom of the proline ring. This modification enhances its solubility and bioavailability compared to its parent compound. The molecular formula is .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of NMP in various models of neurodegeneration, particularly Alzheimer’s disease (AD).

Case Study: Alzheimer’s Disease Model

In a study involving C57BL/6N mice injected with amyloid beta (Aβ) 1–42, NMP was administered intraperitoneally at a dosage of 50 mg/kg/day for three weeks. The results demonstrated:

- Reduction in Amyloid Plaques : NMP significantly decreased levels of beta-secretase 1 (BACE-1) and Aβ.

- Oxidative Stress Mitigation : The expression levels of NRF2/HO-1 were enhanced, indicating reduced oxidative stress.

- Improved Synaptic Function : Levels of presynaptic (SNAP-25 and SYN) and postsynaptic (PSD-95 and SNAP-23) proteins were restored, correlating with cognitive improvements observed in behavioral tests such as the Morris water maze .

Anticonvulsant Activity

NMP has also been investigated for its anticonvulsant properties in models of epilepsy induced by pentylenetetrazole (PTZ) and pilocarpine.

Research Findings

- Pilocarpine-Induced Seizures :

- Behavioral Assessments :

Antioxidant Properties

The antioxidant effects of NMP are critical in its role as a neuroprotective agent.

- Reduction of Reactive Oxygen Species (ROS) : NMP significantly decreased ROS accumulation in astrocytes exposed to cytotoxic agents like pilocarpine. Concentrations ≥25 µg/mL effectively reduced ROS levels to 27.3%, 24.8%, and 12.3% at higher doses .

- Mitochondrial Protection : NMP preserved mitochondrial membrane potential, indicating its role in maintaining cellular energy homeostasis during oxidative stress .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2S)-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLQUGTUXBXTLF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349191 | |

| Record name | N-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-11-6 | |

| Record name | N-Methyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.